N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific molecular structure of “this compound” is not detailed in the search results.Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions . The specific chemical reactions involving “this compound” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific physical and chemical properties of “this compound” are not detailed in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized using a metal-free approach, highlighting the potential for creating biologically potent compounds through oxidative C–S bond formation strategies (Mariappan et al., 2016).
Biomedical Research and Applications
- Anticancer Activity : The tetrahydrothieno-pyridine (THTP) structure, closely related to the queried compound, has been explored for its anticancer activity. This highlights the potential of similar compounds in pharmacological fields (Rao et al., 2018).
- Antifungal Properties : Compounds with a structure similar to the queried molecule have been synthesized and evaluated for antifungal activity, indicating potential uses in treating fungal infections (Sangshetti et al., 2014).
- Antimicrobial Activities : Derivatives of similar structures have shown promising antimicrobial activities, suggesting possible applications in combating microbial infections (Gouda et al., 2010).
- Metabolic Stability Improvements : Investigations into similar compounds have been conducted to improve metabolic stability, indicating their potential use in developing more stable drug formulations (Stec et al., 2011).
- Antibacterial Agents : Compounds structurally similar have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit cox enzymes , which play a crucial role in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators, thereby mitigating inflammation .
Biochemical Pathways
Given the potential anti-inflammatory properties of benzothiazole derivatives , it can be inferred that they may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that they may mitigate inflammation at the molecular and cellular levels.
Future Directions
The future directions for the study of benzothiazole derivatives could include further exploration of their anti-tubercular activity, as well as the development of new synthetic pathways . The specific future directions for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” are not detailed in the search results.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Molecular Mechanism
Benzothiazole derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation .
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-14-8-9-15(2)18(12-14)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)17-10-11-28(16(3)29)13-21(17)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRHQRMSXYOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.